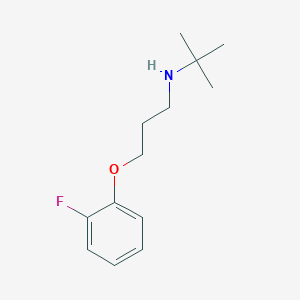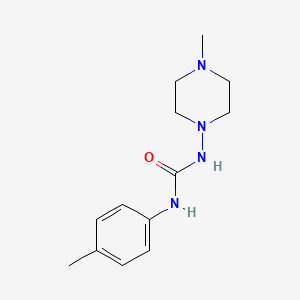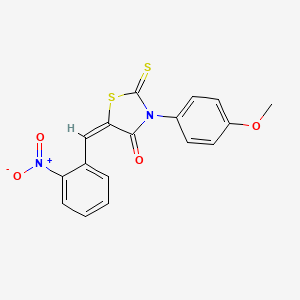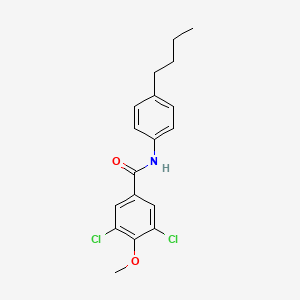
1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline, also known as BDQ, is a potent antimycobacterial agent that has attracted significant attention due to its ability to target drug-resistant tuberculosis (TB). BDQ belongs to the class of diarylquinolines and was discovered by scientists at Janssen Pharmaceuticals in 2004. Since then, it has undergone extensive research and development, leading to its approval by the US Food and Drug Administration (FDA) in 2012 for the treatment of multidrug-resistant TB (MDR-TB).
Mécanisme D'action
1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline targets the ATP synthase enzyme of mycobacteria, which is responsible for the production of ATP, the energy currency of the cell. By inhibiting ATP synthase, 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline disrupts the energy metabolism of mycobacteria, leading to their death. 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline has a unique mechanism of action compared to other TB drugs, which target cell wall synthesis or DNA replication.
Biochemical and Physiological Effects
1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in clinical trials. However, it has been reported to cause QT prolongation, a condition that can lead to life-threatening arrhythmias. Therefore, caution should be exercised when administering 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline to patients with a history of cardiac disease or those taking other drugs that can cause QT prolongation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline has several advantages for laboratory experiments, including its high potency against mycobacteria, its unique mechanism of action, and its low toxicity. However, its high cost and limited availability may be a limiting factor for some researchers.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline, including:
1. Development of new formulations and delivery methods to improve its efficacy and reduce the risk of adverse effects.
2. Investigation of its activity against other infectious diseases, such as leishmaniasis and Chagas disease.
3. Study of its potential as a prophylactic agent for TB in high-risk populations, such as healthcare workers and people living with HIV.
4. Investigation of its potential to overcome drug resistance in other bacterial pathogens.
5. Development of new derivatives of 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline is a potent antimycobacterial agent with a unique mechanism of action that has shown promising results in the treatment of MDR-TB. Its low toxicity and minimal adverse effects make it a valuable tool for research on TB and other infectious diseases. Further research is needed to fully explore its potential and develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with 5-bromo-2-nitrobenzyl bromide to form the corresponding nitro compound. This is followed by reduction of the nitro group to the amine using palladium on carbon and hydrogen gas. The final step involves the cyclization of the amine with decalin under acidic conditions to give 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline in high yield.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline has been extensively studied for its efficacy against MDR-TB, which is a form of TB that is resistant to the two most potent first-line drugs, isoniazid and rifampicin. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline is highly effective against MDR-TB, with cure rates of up to 80% in clinical trials. 1-(5-bromo-2,4-dimethoxybenzyl)decahydroquinoline has also been shown to have activity against other mycobacterial species, including Mycobacterium leprae and Mycobacterium avium.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-21-17-11-18(22-2)15(19)10-14(17)12-20-9-5-7-13-6-3-4-8-16(13)20/h10-11,13,16H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDDXJUOHOGXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC3C2CCCC3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)


![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)


![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)


